Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate
Overview
Description
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate (Na-DDPA) is a novel phospholipid that has been recently identified as a potential therapeutic agent for a variety of medical conditions. It is a derivative of the well-known phospholipid, phosphatidic acid (PA), and is composed of two long-chain fatty acids and a phosphate group. Na-DDPA has been studied for its potential applications in medical research, drug delivery, and biotechnology.
Scientific Research Applications
Drug Delivery Systems
This compound is a phospholipid that can be used in the formulation of drug delivery systems such as liposomes . Liposomes are spherical vesicles that can encapsulate drugs, enhancing their stability and bioavailability. They can also control the release of the drug, improving its therapeutic effect .
Micelle Formation
The compound can form micelles in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid. They play a crucial role in the absorption of fat-soluble vitamins and lipids .
Artificial Membranes
1,2-dilauroyl-sn-glycero-3-phosphate (sodium salt) can be used in the creation of artificial membranes . These membranes can be used in research to study the properties and functions of natural biological membranes .
Phase Behavior Studies
The compound can be used in phase behavior studies . It can form different phases such as aqueous micellar phase, hexagonal phase, bicontinuous cubic phase, and lamellar phase with increasing surfactant concentration .
Biochemical Research
This compound can be used in biochemical research, particularly in studies involving lipid biochemistry . It can be used to study the role of phosphatidic acids in various biological processes .
Colonic Drug Delivery
The compound has been used in the fabrication and biological evaluation of hydroxy propyl β-cyclodextrin-g-poly (acrylic acid)/gelatin (HP-β-CD-g-poly (AA)/gelatin) semi-interpenetrating networks (semi-IPN) for colonic delivery of dexamethasone sodium phosphate (DSP) .
properties
IUPAC Name |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/q;+1/p-1/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHBYXGWWPOIS-VQIWEWKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677116 | |
Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108321-06-8 | |
Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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